molecular formula C7H16ClNO B591889 (R)-2-(Piperidin-2-yl)ethanol hydrochloride CAS No. 787622-24-6

(R)-2-(Piperidin-2-yl)ethanol hydrochloride

Cat. No. B591889
M. Wt: 165.661
InChI Key: LJOCPKDUBFJADK-OGFXRTJISA-N
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Description

“®-2-(Piperidin-2-yl)ethanol hydrochloride” is a chemical compound with the molecular formula C7H16ClNO . Its average mass is 165.661 Da and its monoisotopic mass is 165.092041 Da . It is also known by other names such as “®-2-Piperidineethanol hydrochloride” and "(S)-2-(2-Hydroxyethyl)piperidine hydrochloride" .


Molecular Structure Analysis

The molecular structure of “®-2-(Piperidin-2-yl)ethanol hydrochloride” consists of seven carbon atoms, one nitrogen atom, one oxygen atom, sixteen hydrogen atoms, and one chlorine atom .

Scientific Research Applications

Efficient Synthesis of Derivatives

  • A study by Castro et al. (2005) described an efficient oxidation process to generate corresponding piperidin-2-one derivatives from (R)-2-(Piperidin-2-yl)ethanol hydrochloride. This work highlights its role in organic synthesis, particularly in producing stenusine, a compound of interest.

Enzymatic Synthesis of Optically Active Derivatives

  • Perrone et al. (2006) demonstrated the chemoenzymatic synthesis of enantiomerically pure derivatives of (R)-2-(Piperidin-2-yl)ethanol hydrochloride. This is significant in the production of beta3-adrenergic receptor agonists, showing the compound's application in pharmaceuticals.

Development of Novel Pharmaceutical Agents

  • A study by Zanka et al. (1999) focused on the development of a novel adenosine A1 receptor antagonist, highlighting the use of (R)-2-(Piperidin-2-yl)ethanol hydrochloride in creating new drugs for renal function regulation.

Enzymatic Resolution in Alkaloid Synthesis

  • Angoli et al. (2003) explored the enzymatic resolution of N-Boc-piperidine-2-ethanol, a derivative of (R)-2-(Piperidin-2-yl)ethanol hydrochloride, for the synthesis of sedamine and allosedamine, two piperidine alkaloids.

Novel Synthesis Techniques

  • Banoth et al. (2012) reported the chemo-enzymatic synthesis of enantiopure (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, an intermediate for pharmaceuticals, showcasing the compound's role in innovative synthetic methods.

Antimicrobial Properties

  • Research by Patel et al. (2011) explored the synthesis of new pyridine derivatives with antimicrobial activities, indicating the potential use of (R)-2-(Piperidin-2-yl)ethanol hydrochloride in developing antimicrobial agents.

properties

IUPAC Name

2-[(2R)-piperidin-2-yl]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c9-6-4-7-3-1-2-5-8-7;/h7-9H,1-6H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOCPKDUBFJADK-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738715
Record name 2-[(2R)-Piperidin-2-yl]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Piperidin-2-yl)ethanol hydrochloride

CAS RN

787622-24-6
Record name 2-[(2R)-Piperidin-2-yl]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-Piperidineethanol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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